2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a sulfonyl group, an azepane ring, and a dihydrobenzodioxin ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Enzyme Inhibition Studies
- Compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide have been synthesized and tested for their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase. Most synthesized compounds exhibited significant inhibitory activity against yeast α-glucosidase, suggesting potential applications in the treatment of conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Antibacterial Properties
- Another study synthesized similar compounds to explore their antibacterial potential. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their potential use in developing new antibiotics (Abbasi et al., 2016).
Inhibition of Caspase-3
- In research on caspase-3 inhibitors, compounds with a structural framework related to the compound showed potent inhibitory effects. This suggests a potential application in the development of treatments for conditions where caspase-3 activity is implicated, such as apoptosis and cancer (Jiang & Hansen, 2011).
Herbicidal and Fungicidal Activities
- Similar compounds have been synthesized and found to have moderate herbicidal and fungicidal activities. This indicates potential applications in agriculture for pest and disease management (霍静倩 et al., 2016).
Potential as Antimalarial Agents
- Studies have also explored the use of similar compounds as antimalarial agents. They were evaluated for their in vitro antimalarial activity, suggesting their potential in developing new antimalarial drugs (Fahim & Ismael, 2021).
Antimicrobial and Antioxidant Agents
- Research into benzodiazepines bearing similar molecular structures has shown potent antimicrobial activity against bacteria and fungi, along with very good antioxidant activity. This suggests potential applications in the treatment of infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c30-25(27-19-9-10-22-23(15-19)35-14-13-34-22)18-36(32,33)24-16-29(21-8-4-3-7-20(21)24)17-26(31)28-11-5-1-2-6-12-28/h3-4,7-10,15-16H,1-2,5-6,11-14,17-18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPQJRREQLXKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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